N-(3,4-dimethylphenyl)ethanesulfonamide
Description
N-(3,4-Dimethylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a substituted phenyl ring (3,4-dimethyl groups) attached to an ethanesulfonamide backbone. Sulfonamides are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly enzymes and receptors.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
AUPXDCAXHZFQJX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis focuses on structurally related ethanesulfonamide derivatives, emphasizing substituent variations and their hypothesized pharmacological implications.
Structural and Functional Analogues
(a) TEMPS (2,2,2-Trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide)
- Substituents : Trifluoroethyl, pentan-2-yloxy phenyl, pyridin-3-ylmethyl.
- Key Differences vs. The pyridinylmethyl group may facilitate π-π stacking interactions with aromatic residues in receptor binding pockets.
- Pharmacological Relevance : TEMPS is reported as a modulator of mGluRs, highlighting the role of sulfonamides in neuropharmacology .
(b) AZ12216052 and AZ12559322
- Substituents : Bromophenyl, butan-2-ylphenyl.
- Key Differences vs. Butan-2-yl groups may increase hydrophobicity, affecting solubility and tissue distribution.
- Pharmacological Relevance : These compounds are explored for their allosteric modulation of mGluRs, suggesting a common therapeutic niche for sulfonamides .
(c) BAY-36-7620
- Substituents : Naphthalene, cyclopentane-fused furan.
- Key Differences vs. Target Compound :
- Rigid polycyclic structures may enforce conformational constraints, optimizing receptor binding.
- Lack of sulfonamide moiety in BAY-36-7620 underscores the diversity of mGluR modulators.
Hypothesized Structure-Activity Relationships (SAR)
Crystallographic Insights
Crystallographic tools like SHELXL and WinGX (Evidences 1–4) are critical for resolving sulfonamide structures. For example:
Preparation Methods
Reaction Mechanism
The reaction follows a two-step mechanism:
-
Activation : Ethanesulfonyl chloride reacts with a base (e.g., triethylamine, pyridine) to form a resonance-stabilized sulfonate intermediate.
-
Nucleophilic Attack : The amine group of 3,4-dimethylaniline attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond.
Experimental Conditions
Example Procedure :
-
Mix 3,4-dimethylaniline (1.0 equiv) with ethanesulfonyl chloride (1.1 equiv) in DCM.
-
Add triethylamine (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 1 hour.
-
Wash with aqueous NaHCO₃, dry, and isolate the product via filtration.
Nitroalkane-Solvent-Mediated Synthesis
This method leverages nitroalkanes (e.g., nitroethane) as solvents to improve product crystallization and separation.
Key Advantages
Experimental Conditions
Procedure :
-
Dissolve 3,4-dimethylaniline in nitroethane.
-
Add ethanesulfonyl chloride and triethylamine.
-
Heat to 70°C for 8 hours.
Bicarbonate-Mediated Alkylation
This approach uses sodium bicarbonate as a mild base, suitable for large-scale synthesis.
Reaction Optimization
Sodium bicarbonate neutralizes HCl by-products, simplifying workup.
| Parameter | Value/Description | Source |
|---|---|---|
| Base | Sodium bicarbonate | |
| Solvent | Ethanol or mixed solvents | |
| Temperature | Room temperature (25°C) | |
| Yield | 70–80% (estimated) |
Procedure :
-
Stir 3,4-dimethylaniline (7.37 mmol) with sodium bicarbonate (8.14 mmol) in ethanol.
-
Add ethanesulfonyl chloride (7.60 mmol) slowly.
Industrial-Scale Production
Automated systems optimize yields and reduce batch-to-batch variability.
Key Steps
-
Continuous Stirred-Tank Reactor (CSTR) : Precise control of temperature and reagent flow.
-
Solvent Recovery : Recycle DCM or THF via distillation.
-
Purification : Crystallization in nitroalkanes or chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Solvent | Base | Scalability |
|---|---|---|---|---|
| Direct Sulfonation | 80–90 | DCM/THF | Triethylamine | Moderate |
| Nitroalkane-Mediated | 90–95 | Nitroethane | Triethylamine | High |
| Bicarbonate Method | 70–80 | Ethanol | NaHCO₃ | Large-scale |
Critical Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
